molecular formula C16H11BrO2 B15196382 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- CAS No. 76475-65-5

1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)-

Cat. No.: B15196382
CAS No.: 76475-65-5
M. Wt: 315.16 g/mol
InChI Key: RXOHJTMHRJEYOL-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- is a chemical compound that belongs to the class of organic compounds known as indanones. These compounds are characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring. The presence of a bromine atom and a methylphenyl group in the structure of this compound makes it unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the bromination of 1H-Indene-1,3(2H)-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the overall efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized indanones.

    Biology: In biological research, the compound may be used to study the effects of brominated indanones on biological systems, including their potential as enzyme inhibitors or modulators.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the methylphenyl group in the compound’s structure can influence its reactivity and binding affinity to various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, thereby affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-1,3(2H)-dione: The parent compound without the bromine and methylphenyl substituents.

    2-Bromo-1H-Indene-1,3(2H)-dione: A similar compound with only the bromine substituent.

    2-(4-Methylphenyl)-1H-Indene-1,3(2H)-dione: A similar compound with only the methylphenyl substituent.

Uniqueness

1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- is unique due to the presence of both the bromine atom and the methylphenyl group. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The dual substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

76475-65-5

Molecular Formula

C16H11BrO2

Molecular Weight

315.16 g/mol

IUPAC Name

2-bromo-2-(4-methylphenyl)indene-1,3-dione

InChI

InChI=1S/C16H11BrO2/c1-10-6-8-11(9-7-10)16(17)14(18)12-4-2-3-5-13(12)15(16)19/h2-9H,1H3

InChI Key

RXOHJTMHRJEYOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

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